Cinanserin Cinanserin Cinanserin is an aryl sulfide that is (2E)-3-phenyl-N-(2-sulfanylphenyl)prop-2-enamide in which the hydrogen of the thiol group is substituted by a 3-(dimethylamino)propyl group. It is a 5-hydroxytryptamine receptor antagonist and an inhibitor of SARS-CoV replication. It has a role as an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor, an antiviral agent and an anticoronaviral agent. It is a tertiary amino compound, a secondary carboxamide, a member of cinnamamides and an aryl sulfide. It is a conjugate base of a cinanserin(1+).
A serotonin antagonist with limited antihistaminic, anticholinergic, and immunosuppressive activity.
Brand Name: Vulcanchem
CAS No.: 1166-34-3
VCID: VC20954269
InChI: InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+
SMILES: CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Molecular Formula: C20H24N2OS
Molecular Weight: 340.5 g/mol

Cinanserin

CAS No.: 1166-34-3

Cat. No.: VC20954269

Molecular Formula: C20H24N2OS

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Cinanserin - 1166-34-3

Specification

Description Cinanserin is an aryl sulfide that is (2E)-3-phenyl-N-(2-sulfanylphenyl)prop-2-enamide in which the hydrogen of the thiol group is substituted by a 3-(dimethylamino)propyl group. It is a 5-hydroxytryptamine receptor antagonist and an inhibitor of SARS-CoV replication. It has a role as an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor, an antiviral agent and an anticoronaviral agent. It is a tertiary amino compound, a secondary carboxamide, a member of cinnamamides and an aryl sulfide. It is a conjugate base of a cinanserin(1+).
A serotonin antagonist with limited antihistaminic, anticholinergic, and immunosuppressive activity.
CAS No. 1166-34-3
Molecular Formula C20H24N2OS
Molecular Weight 340.5 g/mol
IUPAC Name (E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+
Standard InChI Key RSUVYMGADVXGOU-BUHFOSPRSA-N
Isomeric SMILES CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
SMILES CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Canonical SMILES CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2

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